(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one
Overview
Description
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorobenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorobenzylidene group with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers may study its effects on specific biological targets and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one
- (Z)-4-(4-Bromobenzylidene)-2-phenyloxazol-5(4H)-one
- (Z)-4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOGQJFLVZEJ-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15601-44-2 | |
Record name | NSC73772 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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